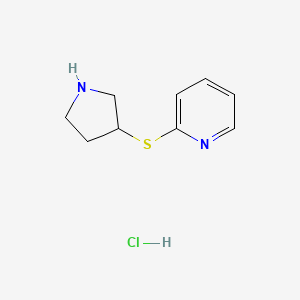

2-(Pyrrolidin-3-ylthio)pyridine hydrochloride

Description

2-(Pyrrolidin-3-ylthio)pyridine hydrochloride is a heterocyclic compound featuring a pyridine ring substituted with a pyrrolidine moiety linked via a thioether group. The pyrrolidine ring introduces chirality and basicity, while the thioether bridge enhances metabolic stability compared to oxygen-based ethers. This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in the development of central nervous system (CNS) agents or enzyme inhibitors. Its synthesis typically involves nucleophilic substitution reactions between pyrrolidine derivatives and halogenated pyridines, followed by hydrochloric acid salt formation .

Properties

IUPAC Name |

2-pyrrolidin-3-ylsulfanylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S.ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;/h1-3,5,8,10H,4,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAQMVXBSHLKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1SC2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-ylthio)pyridine hydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with a pyrrolidin-3-ylthio compound in the presence of a suitable base and solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-ylthio)pyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Pharmacological Potential

Research indicates that 2-(Pyrrolidin-3-ylthio)pyridine hydrochloride may exhibit significant biological activities , including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving enzyme inhibition and receptor interaction.

- Analgesic Effects : Similar compounds have been investigated as antagonists for TRPV1 (transient receptor potential vanilloid 1), which is involved in pain signaling. This suggests potential for pain management applications .

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic substitution reactions between pyridine derivatives and pyrrolidine derivatives. Common methods include:

- Nucleophilic Substitution : Utilizing the sulfur atom's nucleophilicity to form new derivatives that may enhance biological activity or alter pharmacokinetic properties.

- Chemical Transformations : The hydrochloride form increases solubility in polar solvents, facilitating further chemical modifications necessary for drug development .

Key Case Studies

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for characterizing its therapeutic potential. Key areas of investigation include:

- Enzyme Inhibition : Studies focus on the compound's ability to inhibit specific enzymes involved in disease pathways.

- Receptor Binding : Research is ongoing to determine how this compound binds to receptors related to pain and inflammation, which could lead to novel therapeutic strategies.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-ylthio)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The pyridine ring and the pyrrolidin-3-ylthio group can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups : The nitro-substituted derivatives (CAS 1417789-69-5 and 1417794-53-6) exhibit increased reactivity due to the electron-withdrawing nitro group, which may enhance binding to electron-deficient biological targets .

- Linkage Flexibility : The methylene-extended thioether in 3-Nitro-2-((pyrrolidin-3-ylmethyl)thio)pyridine hydrochloride (CAS 1417794-53-6) offers conformational flexibility compared to the direct thioether linkage in the parent compound .

Ring System Differences: Piperidine vs. Pyrrolidine: Piperidine-containing analogs (e.g., CAS 1185315-94-9) have a six-membered ring, increasing lipophilicity and altering pharmacokinetic profiles compared to five-membered pyrrolidine derivatives . Thioether vs.

Pharmacological Implications: The Rabeprazole intermediate (CAS 153259-31-5) is tailored for antiulcer drug synthesis, leveraging its chloromethyl group for covalent inhibition of proton pumps . Tinoridine Hydrochloride (described in ) shares a thieno-pyridine core but demonstrates distinct anti-inflammatory and analgesic properties due to its fused ring system .

Biological Activity

2-(Pyrrolidin-3-ylthio)pyridine hydrochloride, also referred to as (R)-2-(Pyrrolidin-3-ylthio)pyridine hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its pharmacological profile, including various biological activities, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (R)-2-(Pyrrolidin-3-ylthio)pyridine hydrochloride is C₉H₁₂ClN₃OS, with a molecular weight of approximately 216.73 g/mol. The compound features a pyridine ring substituted with a pyrrolidinylthio group, which contributes to its distinct reactivity and biological activity. The presence of the sulfur atom in the pyrrolidine moiety allows for nucleophilic substitution reactions, enhancing its potential for various chemical transformations.

Biological Activities

Research indicates that (R)-2-(Pyrrolidin-3-ylthio)pyridine hydrochloride exhibits several promising biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, making it a candidate for treating neurodegenerative diseases.

- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains, indicating potential applications in antimicrobial therapy .

- Anticancer Properties : The compound's structural analogs have been studied for their anticancer effects, suggesting that (R)-2-(Pyrrolidin-3-ylthio)pyridine hydrochloride may also possess cytotoxic properties against cancer cell lines .

- Antidiabetic and Antiviral Activities : Derivatives of pyridine compounds have been reported to exhibit antidiabetic and antiviral activities, providing a basis for further exploration of (R)-2-(Pyrrolidin-3-ylthio)pyridine hydrochloride in these therapeutic areas .

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activity of pyridine derivatives:

- Antimycobacterial Activity : In one study, pyrrolo[3,4-c]pyridine derivatives demonstrated significant activity against Mycobacterium tuberculosis, with certain compounds achieving low minimum inhibitory concentrations (MIC) . This suggests that (R)-2-(Pyrrolidin-3-ylthio)pyridine hydrochloride could be evaluated for similar antimycobacterial properties.

- Cytotoxicity Studies : A comparative analysis of various pyridine derivatives indicated that modifications in the substituent groups significantly influenced their cytotoxicity against cancer cell lines. Compounds exhibiting specific structural features showed enhanced growth inhibition in tumorigenic cells while maintaining low toxicity in non-tumorigenic cells .

Synthesis Methods

The synthesis of (R)-2-(Pyrrolidin-3-ylthio)pyridine hydrochloride typically involves several chemical reactions designed to produce high-purity samples suitable for biological testing. These methods often include nucleophilic substitutions and condensation reactions that leverage the unique reactivity of the sulfur atom in the compound.

Comparative Analysis with Structural Analogues

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| (R)-2-(Pyrrolidin-3-ylthio)pyridine hydrochloride | Pyridine with pyrrolidinylthio group | Potential neuroprotective effects |

| (R)-3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride | Nitro substitution enhances reactivity | Antimicrobial and anticancer properties |

| (S)-2-(Pyrrolidin-3-ylthio)pyridine hydrochloride | Enantiomer with potentially different activity | Differences in binding affinity and efficacy |

| (R)-2-(Thiazol-4-ylthio)pyridine hydrochloride | Thiazole replacement alters chemical properties | Unique interactions with different biological targets |

This table illustrates how structural variations among related compounds can influence their biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-(Pyrrolidin-3-ylthio)pyridine hydrochloride with high purity?

- Methodology : Optimize reaction conditions by selecting appropriate solvents (e.g., dichloromethane) and bases (e.g., NaOH) to minimize side reactions. Post-synthesis purification steps, such as column chromatography or recrystallization, are essential to achieve ≥99% purity .

- Key Data : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (e.g., H, C) and mass spectrometry. Yield improvements (e.g., 70–85%) can be achieved by controlling stoichiometry and reaction time .

Q. How should researchers safely handle this compound in laboratory settings?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors .

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station .

Q. What analytical techniques are recommended for characterizing this compound?

- Primary Methods :

- NMR Spectroscopy : Confirm structural integrity via H and C chemical shifts, focusing on pyrrolidine and pyridine ring protons .

- Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (e.g., calculated vs. observed m/z) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound under varying pH conditions?

- Experimental Design :

- Conduct pH-dependent stability studies (pH 2–12) using buffered solutions. Monitor degradation via UV-Vis spectroscopy at 260 nm (pyridine absorption band).

- Key Insight : The compound may hydrolyze in acidic conditions (pH < 4) due to protonation of the thioether group, leading to sulfur oxidation .

Q. What strategies enhance the compound’s stability in aqueous solutions for biological assays?

- Approach :

- Use lyophilization to prepare stable lyophilized powders. Reconstitute in degassed PBS or DMSO immediately before use to minimize oxidation .

- Add antioxidants (e.g., 0.1% ascorbic acid) to aqueous formulations to inhibit radical-mediated degradation .

Q. How does the thioether linkage in this compound influence its interaction with biological targets?

- Mechanistic Study :

- Perform molecular docking simulations to assess binding affinity with target proteins (e.g., enzymes with cysteine residues). The sulfur atom may form reversible disulfide bonds or coordinate with metal ions in active sites .

- Validate computationally predicted interactions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.